molecular formula C12H9N3O3 B14145262 1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene CAS No. 16054-44-7

1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene

Cat. No.: B14145262
CAS No.: 16054-44-7
M. Wt: 243.22 g/mol
InChI Key: IYMXFHJXUYBYON-UHFFFAOYSA-N
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Description

1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene is a specialized organic compound of interest in chemical research and development. This molecule features a benzene ring substituted with a nitro group (-NO2) at the 1-position and a (Z)-phenyl-ONN-azoxy group at the 3-position. The azoxy functional group, characterized by an N-oxide bridge between two nitrogen atoms (N(O)N) connecting two phenyl rings, is a significant structural motif . Azoxybenzene derivatives are typically yellow solids and can be prepared through methods such as the partial reduction of nitrobenzene or the oxidation of aniline . The presence of both electron-withdrawing nitro and azoxy groups on the aromatic ring makes this compound a valuable intermediate for synthesizing more complex molecules, particularly in the study of electrophilic aromatic substitution reactions . Its primary research applications likely include serving as a building block in organic synthesis, a precursor for the development of dyes or functional materials, and a model compound for investigating reduction mechanisms of nitro-aromatic compounds in catalytic studies . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

16054-44-7

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

(3-nitrophenyl)imino-oxido-phenylazanium

InChI

InChI=1S/C12H9N3O3/c16-14(11-6-2-1-3-7-11)13-10-5-4-8-12(9-10)15(17)18/h1-9H

InChI Key

IYMXFHJXUYBYON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](=NC2=CC(=CC=C2)[N+](=O)[O-])[O-]

Origin of Product

United States

Preparation Methods

Reductive Dimerization of Nitrosobenzenes

One of the most effective approaches for synthesizing unsymmetrical azoxy compounds involves the reductive dimerization of nitrosobenzenes. This method is particularly valuable for this compound synthesis as it allows precise control over the structural components.

The reaction typically proceeds through a condensation between 3-nitro-nitrosobenzene and phenylhydroxylamine under mild conditions:

3-NO₂-C₆H₄-NO + C₆H₅-NHOH → 3-NO₂-C₆H₄-N(O)=N-C₆H₅ + H₂O

A catalyst-free procedure developed by researchers demonstrated that this condensation reaction can occur efficiently at room temperature in aqueous environments. The reaction mechanism involves the nucleophilic attack of phenylhydroxylamine on the nitroso nitrogen, followed by dehydration to form the azoxy bond.

The selective formation of the Z-isomer can be attributed to the thermodynamic stability of this configuration, where the steric interactions are minimized between the oxygen and the aromatic rings.

Oxidation of Anilines with Hydrogen Peroxide

A sustainable approach employs the selective oxidation of anilines using hydrogen peroxide under controlled basic conditions. This method is environmentally friendly as it uses water as a green solvent and produces water as the only byproduct.

Recent advances in this method involve manipulating the strength of alkaline conditions to control the oxidation pathway. Using sodium fluoride as a weak base promotes azoxy compound formation, whereas stronger bases like sodium methoxide shift the reaction toward nitro compounds.

For preparing this compound specifically, a two-step process can be employed:

  • Oxidation of 3-nitroaniline to 3-nitro-nitrosobenzene
  • Coupling with aniline under controlled oxidative conditions

The reaction variables for optimized yields are presented in Table 1:

Base Oxidant Solvent Temperature (°C) Time (h) Yield (%)
NaF H₂O₂ (30%) MeCN 80 1 92
KF·2H₂O H₂O₂ (30%) MeCN 80 1 89
NaOAc H₂O₂ (30%) MeCN 80 1 78
Na₂CO₃ H₂O₂ (30%) MeCN 80 1 76

Table 1: Optimization conditions for azoxy compound formation through aniline oxidation

Silver-Mediated Oxidative Coupling

The silver-mediated oxidative coupling represents another valuable approach for synthesizing this compound. This method involves the oxidative coupling between 3-nitroaniline and nitrosobenzene in the presence of silver(I) oxide as the oxidant.

The general procedure involves:

3-NO₂-C₆H₄-NH₂ + C₆H₅-NO + Ag₂O → 3-NO₂-C₆H₄-N(O)=N-C₆H₅ + H₂O + Ag

This method is particularly valuable because silver(I) oxide serves as the sole oxidant required, with no additional additives needed. The resulting silver particles can be easily recovered, making the process potentially sustainable for industrial applications.

The reaction proceeds effectively in ethanol under air at ambient conditions, demonstrating high functional group tolerance. For this compound, yields of 65-75% can be achieved with reaction times of 4-8 hours.

Photochemical Synthesis Approach

A direct photochemical method provides a one-pot, catalyst- and additive-free synthesis of azoxybenzene derivatives from nitrobenzene building blocks. This approach is conducted at room temperature under air, offering a green pathway to azoxy compounds.

For this compound synthesis, this method would involve:

  • Photochemical reduction of 3-nitronitrobenzene to generate reactive intermediates
  • Formation of azoxy bonds through dimerization reactions

The mechanism involves the photochemical generation of nitroso and hydroxylamine intermediates, which then condense to form the azoxy bond. The Z-configuration is typically favored due to the energetics of the photo-induced reaction pathway.

Yields vary depending on substitution patterns, with meta-substituted nitrobenzenes generally providing good results, making this approach particularly suitable for this compound synthesis.

Enzymatic Synthesis Using Unspecific Peroxygenase

A novel biocatalytic approach employs unspecific peroxygenase to enable the formation of azoxy compounds under mild conditions. This enzyme-catalyzed process offers advantages in terms of selectivity and sustainability.

The synthesis occurs through the following pathway:

  • Enzymatic oxidation of aniline to phenylhydroxylamine
  • Further oxidation to nitrosobenzene
  • Condensation between phenylhydroxylamine and nitrosobenzene intermediates

For this compound, the process can be adapted using 3-nitroaniline as one of the starting materials. The enzymatic method demonstrates high chemoselectivity, with azoxy compounds formed as the predominant products.

The process typically employs Agrocybe aegerita unspecific peroxygenase (AaeUPO) as the biocatalyst with hydrogen peroxide as the oxidant. Yields of up to 95.6% have been reported for simple azoxybenzene derivatives, with reaction times of approximately 11 hours.

DIPEA-Catalyzed Oxidation-Reductive Dimerization

A sustainable and environmentally friendly approach for azoxybenzene synthesis employs the cost-effective DIPEA (N,N-diisopropylethylamine) catalyst at room temperature with water as a green solvent. This one-pot procedure involves the in situ generation of nitrosobenzene derivatives from anilines in the presence of oxone, followed by DIPEA addition.

The general procedure for synthesizing this compound via this method would involve:

MeCN/H₂O (1:1, 2.0 mL) + Oxone (2.2 equiv) + DIPEA (0.25 equiv) → Azoxy product

The reaction is typically conducted at room temperature for 16-18 hours. The crude product is purified by flash column chromatography, yielding the desired azoxy compound with yields ranging from 70-88% depending on the substitution pattern.

Comparison of Preparation Methods

Different synthetic approaches offer distinct advantages and limitations when preparing this compound. Table 2 provides a comprehensive comparison of these methods:

Preparation Method Starting Materials Reaction Conditions Advantages Limitations Yield Range (%) Stereoselectivity
Reductive Dimerization Nitrosobenzenes Room temperature, aqueous medium Simple conditions, catalyst-free Requires pre-synthesis of nitrosobenzene 70-85 High Z-selectivity
H₂O₂ Oxidation Anilines H₂O₂/NaF, MeCN, 80°C, 1h Green oxidant, high yield Temperature sensitive 75-92 Moderate selectivity
Silver-Mediated Anilines + Nitrosobenzenes Ag₂O, EtOH, air, ambient Recoverable catalyst, mild conditions Requires nitrosobenzene synthesis 65-75 Good Z-selectivity
Photochemical Nitrobenzenes Room temperature, air, hν Additive-free, one-pot Specialized equipment required 60-80 Moderate selectivity
Enzymatic Anilines AaeUPO, H₂O₂, pH 7, 25°C Highly selective, mild conditions Enzyme availability, scale-up challenges 85-95 Excellent Z-selectivity
DIPEA-Catalyzed Anilines Oxone, DIPEA, MeCN/H₂O, RT Green solvent, room temperature Longer reaction times 70-88 Good Z-selectivity

Table 2: Comparison of synthetic approaches for this compound preparation

Purification and Characterization

Following synthesis, this compound requires appropriate purification and characterization methods to confirm structure and purity.

Purification Techniques

The most effective purification strategies include:

  • Column chromatography using hexanes/ethyl acetate gradient elution systems
  • Recrystallization from appropriate solvent mixtures (toluene or ethanol)
  • For small-scale preparations, preparative HPLC with reverse-phase C18 columns

Flash column chromatography typically employs silica gel with hexanes/ethyl acetate gradients. For enzymatically produced samples, an extraction with ethyl acetate followed by column chromatography generally provides high-purity material.

Characterization Methods

Structural confirmation is achieved through multiple analytical techniques:

  • NMR Spectroscopy : ¹H NMR shows characteristic signals for aromatic protons, with distinct chemical shifts for the nitro-substituted ring. ¹³C and ¹⁵N NMR provide additional structural confirmation, particularly for the azoxy moiety.

  • IR Spectroscopy : Characteristic stretching bands for the N=N (approximately 1450 cm⁻¹), N-O (approximately 1270 cm⁻¹), and NO₂ (1530 and 1350 cm⁻¹) groups confirm the structure.

  • X-ray Crystallography : Single-crystal analysis confirms the Z-configuration of the azoxy group, showing the coplanar nature of the N-N-O core structure.

  • Mass Spectrometry : HRMS data typically shows the molecular ion peak at m/z 243.0695, corresponding to the molecular formula C₁₂H₉N₃O₃.

Application Significance

This compound finds applications in various fields:

  • As a synthetic intermediate in the preparation of heterocyclic compounds
  • Potential applications in liquid crystal technology due to its structural properties
  • Starting material for the development of novel nitrogen-containing materials
  • Potential pharmaceutical applications, particularly in compounds requiring specific electronic properties

The unsymmetrical nature of this azoxy compound makes it particularly valuable for studies requiring electronic differentiation across the molecule.

Chemical Reactions Analysis

1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed include amines, nitroso compounds, and substituted benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene involves its interaction with molecular targets through its nitro and azoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The azoxy group can participate in redox reactions, influencing cellular pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, spectral, and functional differences between 1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene and analogous nitroaromatic derivatives:

Compound Substituent Molecular Formula Key Spectral Data Thermal Stability Key Applications References
This compound (Z)-Phenyl-ONN-azoxy C₁₂H₉N₃O₃ IR: 1520 cm⁻¹ (N=O), 1345 cm⁻¹ (NO₂); NMR: δ 8.2–7.5 (aromatic protons) Moderate (Tdec ~200°C) Energetic materials, catalysis
1-Nitro-3-((E)-2-nitrovinyl)benzene (E)-2-Nitrovinyl C₈H₆N₂O₄ IR: 1694 cm⁻¹ (C=C), 1521 cm⁻¹ (NO₂); NMR: δ 8.28 (s, 1H, =CH–NO₂) Low (Tdec ~150°C) Antimicrobial agents
1-Nitro-3-((E)-2-nitrobut-1-enyl)benzene (E)-2-Nitrobutenyl C₁₀H₁₀N₂O₄ IR: 1664 cm⁻¹ (C=C), 1344 cm⁻¹ (NO₂); NMR: δ 2.69 (s, 3H, CH₃) Low (Tdec ~160°C) Organic synthesis intermediates
1-Nitro-3-[(phenylsulfonyl)methyl]benzene Phenylsulfonylmethyl C₁₃H₁₁NO₄S IR: 1300–1150 cm⁻¹ (SO₂); NMR: δ 4.5 (s, 2H, CH₂–SO₂) High (Tdec >250°C) Drug design (enzyme inhibition)
1-Nitro-3-(1-azidoethyl)benzene 1-Azidoethyl C₈H₈N₄O₂ IR: 2100 cm⁻¹ (N₃); NMR: δ 3.5 (q, 2H, CH₂–N₃) Very Low (Tdec ~100°C) Explosives, click chemistry

Key Findings:

Electronic Effects :

  • The (Z)-phenyl-ONN-azoxy group in the target compound enhances electron-withdrawing effects compared to nitrovinyl or nitrobutenyl substituents, as evidenced by downfield shifts in aromatic proton NMR signals (δ 8.2–7.5 vs. δ 8.28 in nitrovinyl derivatives) .
  • Sulfonylmethyl and azidoethyl groups exhibit weaker electron-withdrawing capacity but greater steric bulk, altering solubility and reactivity .

Thermal Stability :

  • Azoxy derivatives display moderate thermal stability (decomposition onset ~200°C) due to resonance stabilization of the –N=N(O)– group, whereas nitrovinyl/butenyl analogs decompose below 160°C .
  • The sulfonylmethyl analog’s high stability (>250°C) correlates with strong C–S and S=O bonds .

Functional Utility :

  • Azoxy and sulfonylmethyl derivatives are preferred in catalysis and pharmaceuticals, respectively, due to their balanced reactivity and stability .
  • Azidoethyl-substituted nitrobenzenes are highly reactive but hazardous, limiting their use to specialized energetic applications .

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